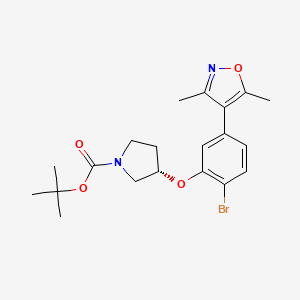
(S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a brominated phenoxy group, and a dimethylisoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Bromination: The phenoxy group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Dimethylisoxazole Moiety: The dimethylisoxazole group is introduced through a nucleophilic substitution reaction, where the brominated phenoxy compound reacts with a dimethylisoxazole derivative.
Final Coupling: The final step involves coupling the brominated phenoxy compound with the pyrrolidine ring under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine site.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its brominated phenoxy group can be used for labeling and tracking purposes.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features make it a potential candidate for targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, modulating their activity. The isoxazole ring may also play a role in binding to specific sites on proteins or nucleic acids, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(2-bromo-5-phenoxy)pyrrolidine-1-carboxylate: Lacks the dimethylisoxazole moiety.
tert-Butyl 3-(2-chloro-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate: Contains a chlorine atom instead of bromine.
tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)piperidine-1-carboxylate: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate lies in its combination of a brominated phenoxy group, a dimethylisoxazole moiety, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C20H25BrN2O4 |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H25BrN2O4/c1-12-18(13(2)27-22-12)14-6-7-16(21)17(10-14)25-15-8-9-23(11-15)19(24)26-20(3,4)5/h6-7,10,15H,8-9,11H2,1-5H3/t15-/m0/s1 |
Clave InChI |
OAYDHUFPFWSLKV-HNNXBMFYSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Br)O[C@H]3CCN(C3)C(=O)OC(C)(C)C |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Br)OC3CCN(C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11781193.png)

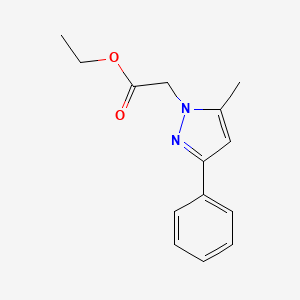
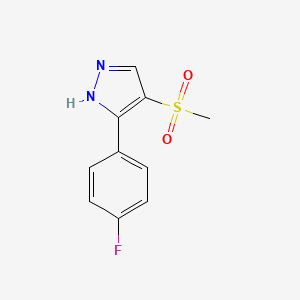
![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)

![3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11781239.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)

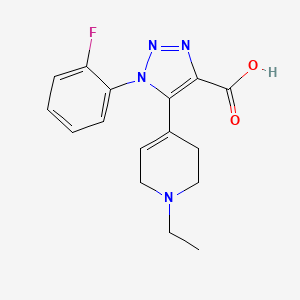
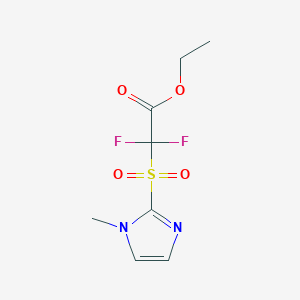
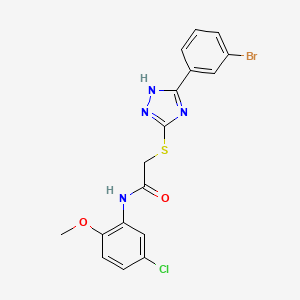
![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
![Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11781273.png)
